BenchChemオンラインストアへようこそ!

4-((Benzyloxy)methyl)-6-chloropyrimidine

Physicochemical Characterization Drug Design Lipophilicity

4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 914802-11-2) is a chlorinated pyrimidine derivative with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol. Its structure is defined by a pyrimidine ring bearing a chlorine atom at the 6-position and a benzyloxymethyl ether substituent at the 4-position.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 914802-11-2
Cat. No. B1524724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Benzyloxy)methyl)-6-chloropyrimidine
CAS914802-11-2
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=CC(=NC=N2)Cl
InChIInChI=1S/C12H11ClN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2
InChIKeyNUKBJRZXHSFACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 914802-11-2) Intermediate for Antiviral API Synthesis


4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 914802-11-2) is a chlorinated pyrimidine derivative with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol [1]. Its structure is defined by a pyrimidine ring bearing a chlorine atom at the 6-position and a benzyloxymethyl ether substituent at the 4-position . The compound is primarily recognized as a key synthetic intermediate in the multi-step manufacturing process for Letermovir , an antiviral drug approved for cytomegalovirus (CMV) prophylaxis in allogeneic hematopoietic stem cell transplant recipients [2]. It is commercially available from multiple suppliers with purity specifications typically ≥95% to ≥98% (by HPLC), suitable for pharmaceutical R&D and quality control applications .

Why 4-((Benzyloxy)methyl)-6-chloropyrimidine Cannot Be Substituted with Generic 6-Chloropyrimidines


The decision to procure this specific compound rather than a generic 6-chloropyrimidine is driven by the stringent requirements of modern pharmaceutical synthesis. The 4-benzyloxymethyl substituent is not an interchangeable functional group; it is a critical structural feature for the intended synthetic pathway, particularly in the production of Letermovir . Generic 6-chloropyrimidine derivatives lack this essential 4-position handle, rendering them incapable of undergoing the same chemoselective coupling reactions. Substituting this compound with a simpler analog would force a deviation from the established, validated, and regulatory-compliant synthetic route, introducing significant process development costs and potentially altering the impurity profile of the final API. Furthermore, this compound's specific physical properties—such as its predicted boiling point of 345.4±32.0 °C, density of 1.250 g/mL, and the requirement for storage under inert gas at 2-8°C —are relevant to handling and logistics planning, which differ from other chloropyrimidines. Finally, suppliers provide this compound with certified purity levels (e.g., 97-98%) and analytical data packages essential for GMP/GLP compliance [1], which cannot be assumed for a generic alternative.

Quantitative Evidence Differentiating 4-((Benzyloxy)methyl)-6-chloropyrimidine for Scientific Procurement


Comparative Physicochemical Property: Higher LogP (Lipophilicity) vs. Unsubstituted Core

The presence of the 4-benzyloxymethyl group significantly alters the lipophilicity of this molecule compared to the unsubstituted 4,6-dichloropyrimidine core. 4-((Benzyloxy)methyl)-6-chloropyrimidine has a calculated partition coefficient (XLogP3-AA) of 2.3 [1], whereas the simpler analog 4,6-dichloropyrimidine has a significantly lower LogP of approximately 1.03 [2]. This >1 unit difference in LogP corresponds to a roughly 10-fold increase in lipophilicity, which can directly impact chromatographic retention time, membrane permeability in biological assays, and solubility in organic reaction media.

Physicochemical Characterization Drug Design Lipophilicity

Structural Differentiation: Exclusive Benzyloxymethyl Handle vs. Common Dichloro Core

The compound's IUPAC name is 4-chloro-6-(phenylmethoxymethyl)pyrimidine, and its InChIKey is NUKBJRZXHSFACD-UHFFFAOYSA-N [1]. This unique identifier confirms it is a specific, single molecular entity. Its utility as an intermediate for Letermovir synthesis relies on the orthogonal reactivity of the 6-chloro group for nucleophilic aromatic substitution (SNAr) and the protected 4-benzyloxymethyl group, which can be deprotected to a hydroxymethyl group for further functionalization. In contrast, the closest generic analog, 4,6-dichloropyrimidine, lacks this protected alcohol handle, offering only two identical reactive sites, which leads to different reaction sequences and outcomes.

Synthetic Intermediate Medicinal Chemistry Chemoselectivity

Commercial Availability and Purity: Certifiable Grades vs. Research-Grade Analogs

The target compound is stocked and supplied by multiple vendors at defined purity levels, with accompanying analytical documentation. Specifications from suppliers include a minimum purity of 98% by HPLC and maximum moisture of 0.5% [1]. Another supplier offers the compound at 97% purity with a confirmed 3-year shelf life when stored at 4°C . In contrast, a simpler analog like 4-chloro-6-methylpyrimidine is often only offered at a lower standard purity of 95% from similar commercial sources , with fewer suppliers providing detailed Certificates of Analysis.

Supply Chain Quality Control Procurement

Defined Application Scenarios for 4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 914802-11-2) Based on Quantitative Evidence


Synthesis of Letermovir and Its Key Impurities

This compound is specifically validated as an intermediate in the synthesis of Letermovir . Its defined purity (≥97%) and unique functional groups make it essential for preparing the Letermovir active pharmaceutical ingredient (API) and associated impurity reference standards used in quality control and regulatory submissions [1].

Preparation of 4-Hydroxymethyl-6-substituted Pyrimidine Building Blocks

The 4-benzyloxymethyl group serves as a protected hydroxymethyl handle. After selective SNAr reaction at the 6-chloro position, the benzyl group can be removed under mild hydrogenolysis conditions to reveal a 4-hydroxymethyl group. This orthogonal protection strategy is valuable in complex molecule construction where a primary alcohol must be introduced late in the synthesis [2].

Development of Analytical Methods for Related Substances

Due to its unique physicochemical properties, such as a LogP of 2.3 [3], this compound can be used as a reference marker in HPLC method development for monitoring reaction progress or identifying process impurities in routes involving similar chloropyrimidine intermediates. Its distinct retention time helps ensure accurate quantification and process control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((Benzyloxy)methyl)-6-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.